N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
Description
“N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including an isoxazole ring, a pyrrole ring, and a benzamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(17-8-10-19(11-9-17)24-12-4-5-13-24)22-15-18-14-20(26-23-18)16-6-2-1-3-7-16/h1-14H,15H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOLJRMEIAIZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Formation of the Pyrrole Ring: Pyrrole rings can be synthesized via the Paal-Knorr synthesis or other cyclization methods.
Coupling Reactions: The final step would involve coupling the isoxazole and pyrrole rings to the benzamide backbone, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the pyrrole or isoxazole rings.
Reduction: Reduction reactions could target the benzamide moiety or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for “N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide: can be compared to other benzamide derivatives, isoxazole-containing compounds, and pyrrole-based molecules.
Unique Features: The combination of these three functional groups in a single molecule might confer unique biological or chemical properties not seen in simpler analogs.
Highlighting Uniqueness
The uniqueness of “this compound” lies in its multi-functional structure, which could enable diverse interactions with biological targets and versatile reactivity in chemical synthesis.
Biological Activity
N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. This compound features a complex structure that includes an isoxazole ring, a pyrrole ring, and a benzamide moiety, making it of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- Molecular Formula : C18H18N4O
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Isoxazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Phenyl Group : This may involve Friedel-Crafts reactions.
- Formation of the Pyrrole Ring : Can be synthesized via the Paal-Knorr synthesis.
- Coupling Reactions : The final product is formed by coupling the isoxazole and pyrrole rings to the benzamide backbone.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown their ability to reduce mTORC1 activity and enhance autophagy in cancer cells, suggesting potential for cancer treatment .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vitro tests have demonstrated that derivatives related to this compound can inhibit lipid peroxidation and exhibit anti-inflammatory properties by reducing carrageenan-induced paw edema in animal models .
Enzyme Inhibition
This compound has shown promise as an inhibitor of various enzymes such as lipoxygenase and trypsin, which are involved in inflammatory processes . The structure–activity relationship studies indicate that modifications in the chemical structure can enhance inhibitory potency.
Study 1: Antiproliferative Activity
In a study involving several benzamide derivatives, including those with isoxazole structures, it was found that certain compounds displayed submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2). These compounds were noted for their ability to disrupt autophagic flux, indicating a novel mechanism of action against cancer cells .
Study 2: Inhibition of Lipid Peroxidation
A series of oxazolone derivatives were tested for their ability to inhibit lipid peroxidation. Among these, some exhibited strong inhibitory effects with IC50 values as low as 41 μM against lipoxygenase, highlighting their potential therapeutic applications in managing oxidative stress-related diseases .
Data Table: Biological Activity Summary
Q & A
What are the key synthetic routes for N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step reactions, including:
- Step 1: Preparation of the isoxazole intermediate via cyclization of an alkynone with hydroxylamine .
- Step 2: Functionalization of the benzamide core using coupling agents like HATU or DCC in the presence of a base (e.g., DIPEA) .
- Step 3: Introduction of the pyrrole moiety via nucleophilic substitution or Pd-catalyzed cross-coupling .
Optimization Tips:
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Monitor reaction progress via TLC or LC-MS to minimize byproducts.
- Adjust temperature (60–100°C) and catalyst loading (5–10 mol%) for improved yields .
Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR: Assign peaks to aromatic protons (δ 6.5–8.5 ppm) and amide protons (δ ~10 ppm). Compare with simulated spectra from computational tools like ACD/Labs .
- IR Spectroscopy: Confirm the presence of amide C=O stretches (~1650 cm⁻¹) and pyrrole/phenyl C-H stretches .
- X-ray Crystallography: Resolve the spatial arrangement of the isoxazole and pyrrole rings. Use SHELX software for refinement .
Table 1: Key Spectral Data for Structural Validation
| Technique | Key Signals | Reference Compound Comparison |
|---|---|---|
| 1H NMR | δ 7.2–7.8 (multiplet, phenyl) | Matches N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)benzamide |
| IR | 1650 cm⁻¹ (C=O) | Consistent with benzamide derivatives |
How should researchers design initial biological screening assays for this compound?
Answer:
- Target Selection: Prioritize kinases or GPCRs, as similar isoxazole-benzamide hybrids show activity .
- In Vitro Assays:
- Use fluorescence polarization for binding affinity (IC50 determination).
- Conduct cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Positive Controls: Compare with known inhibitors (e.g., imatinib for kinase inhibition) .
What methodologies are recommended for determining physicochemical properties like solubility and logP?
Answer:
- Solubility: Use shake-flask method in PBS (pH 7.4) and DMSO. Quantify via HPLC-UV .
- logP: Measure via reverse-phase HPLC with a C18 column; calibrate with standard compounds .
- Stability: Perform accelerated degradation studies (40°C/75% RH) over 14 days; monitor via LC-MS .
Advanced Research Questions
How can molecular docking studies predict the interaction of this compound with biological targets?
Answer:
- Software: Use AutoDock Vina or Schrödinger Glide. Prepare the protein (e.g., PDB ID: 1XKK) by removing water and adding hydrogens.
- Docking Protocol:
What strategies address low aqueous solubility during in vivo studies?
Answer:
- Formulation: Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the pyrrole nitrogen .
- Co-solvents: Optimize PEG-400/water mixtures (up to 20% PEG) for IP/IV administration .
How can structure-activity relationship (SAR) studies guide optimization of this compound?
Answer:
- Modification Sites:
- Isoxazole Ring: Introduce electron-withdrawing groups (e.g., -NO2) to enhance target affinity .
- Benzamide Core: Replace 4-pyrrole with 4-imidazole to improve metabolic stability .
- Data Analysis: Use PCA (principal component analysis) to correlate substituents with IC50 values .
How should researchers resolve contradictions in bioassay data across different studies?
Answer:
- Troubleshooting Steps:
What pharmacokinetic parameters should be prioritized during lead optimization?
Answer:
- Key Metrics:
- t1/2 (Half-life): Aim for >4 hours in rodent models.
- CYP Inhibition: Screen against CYP3A4/2D6 to avoid drug-drug interactions .
- ADME Studies: Use Caco-2 cells for permeability and liver microsomes for metabolic stability .
How can stability under physiological conditions be systematically evaluated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
